molecular formula C16H17N3OS2 B2680124 N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)cyclohexanecarboxamide CAS No. 476631-81-9

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)cyclohexanecarboxamide

Cat. No. B2680124
CAS RN: 476631-81-9
M. Wt: 331.45
InChI Key: BHWHYCRSDVNHRZ-UHFFFAOYSA-N
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Description

The compound “N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)cyclohexanecarboxamide” is a complex organic molecule that contains several interesting functional groups . It has a benzothiazole moiety, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . This structure is often found in various pharmaceuticals and dyes .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the benzothiazole moiety . The presence of the benzothiazole and thiazolo moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.


Chemical Reactions Analysis

Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions . The exact reactions that this compound can undergo would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzothiazoles are generally stable and have good thermal and oxidative stability . The presence of the carboxamide group could influence the molecule’s properties and interactions with biological targets.

Scientific Research Applications

Future Directions

Benzothiazole derivatives are a topic of ongoing research due to their wide range of biological activities . Future research could explore the potential applications of this compound in pharmaceuticals or other fields.

properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS2/c1-9-17-13-12(21-9)8-7-11-14(13)22-16(18-11)19-15(20)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWHYCRSDVNHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)cyclohexanecarboxamide

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